molecular formula C9H15ClF2N2O B8153911 (S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride

(S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8153911
M. Wt: 240.68 g/mol
InChI Key: KHJGNQYJFPJLPH-FJXQXJEOSA-N
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Description

(S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by a cyclobutyl group attached to a difluoropyrrolidine ring, making it a unique structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the difluoro substituents. The cyclobutyl group is then attached through a series of reactions, including nucleophilic substitution and amide formation. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves replacing one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents.

    Cyclobutyl amides: Similar in having a cyclobutyl group attached to an amide moiety.

Uniqueness

(S)-N-Cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide hydrochloride is unique due to the presence of both the cyclobutyl and difluoropyrrolidine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

(2S)-N-cyclobutyl-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O.ClH/c10-9(11)4-7(12-5-9)8(14)13-6-2-1-3-6;/h6-7,12H,1-5H2,(H,13,14);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJGNQYJFPJLPH-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC(CN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC(=O)[C@@H]2CC(CN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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